Technical Documentation Center

Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
  • CAS: 98224-28-3

Core Science & Biosynthesis

Foundational

Pharmacokinetics of Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- in animal models

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine in Animal Models Foreword: Charting the In Vivo Journey of a Novel Benzodioxepine Piperazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine in Animal Models

Foreword: Charting the In Vivo Journey of a Novel Benzodioxepine Piperazine Candidate

The transition of a promising new chemical entity (NCE) from the bench to a potential therapeutic is a journey fraught with challenges. A critical milestone in this path is the elucidation of its pharmacokinetic (PK) profile. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing a robust preclinical pharmacokinetic study of the novel compound, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine. While specific data for this exact molecule is proprietary to its discoverers, this guide will leverage established principles for piperazine derivatives and regulatory best practices to outline a scientifically rigorous approach. The ultimate goal is to generate reliable data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby informing dose selection for efficacy and toxicology studies and predicting its behavior in humans.[1][2]

The narrative that follows is not a rigid protocol but a dynamic framework. It emphasizes the "why" behind the "how," fostering a deeper understanding of the experimental choices that underpin a successful pharmacokinetic investigation.

Part 1: Foundational Strategy - The In Vivo Blueprint

The initial phase of any preclinical PK study is meticulous planning. The choice of animal model, formulation, and analytical strategy will profoundly impact the quality and interpretability of the data.

The Rationale for Species Selection: Beyond Convenience

While rodents, such as rats and mice, are often the workhorses of early drug discovery due to practical and ethical considerations, the choice of species should be scientifically driven.[3] Key factors to consider include:

  • Metabolic Corollaries: An initial in vitro screen of the compound's metabolism in liver microsomes from various species (e.g., mouse, rat, dog, monkey, human) is highly recommended. The species exhibiting a metabolic profile most similar to humans should be prioritized.[4]

  • Target Engagement: If the therapeutic target of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine is known, the chosen animal model should express a homologous target with comparable binding affinity.

  • Physiological Parameters: Factors such as gastrointestinal transit time, plasma protein binding, and blood-to-plasma ratio can vary significantly between species and influence the pharmacokinetic profile.[1]

For the purpose of this guide, we will proceed with the Sprague-Dawley rat as our primary model, a common and well-characterized choice for initial pharmacokinetic screening.

Formulation: Ensuring Bioavailability

The formulation of the test compound is critical for achieving adequate systemic exposure. For initial studies, a simple, well-characterized vehicle is preferred.

  • Aqueous Solubility: The solubility of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine should be determined at various pH levels.

  • Vehicle Selection:

    • For intravenous (IV) administration, a clear, sterile, and isotonic solution is required. A common starting point is a vehicle of 5% dextrose in water (D5W) or a saline solution, potentially with a small percentage of a solubilizing agent like DMSO or PEG 400 if necessary.

    • For oral (PO) administration, an aqueous suspension or solution is ideal. A vehicle such as 0.5% methylcellulose in water is often used to ensure uniform dosing of suspensions.

The Analytical Cornerstone: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study.[5][6][7] The goal is to accurately and precisely quantify the concentration of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine in biological matrices, typically plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[8][9]

Step-by-Step Bioanalytical Method Development:
  • Analyte and Internal Standard (IS) Tuning:

    • Infuse a standard solution of the analyte into the mass spectrometer to optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM).

    • Select a suitable internal standard, ideally a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with comparable chromatographic and ionization properties can be used.

  • Chromatographic Separation:

    • Develop a reversed-phase HPLC or UHPLC method to separate the analyte from endogenous matrix components.

    • A C18 column is a common starting point.

    • Mobile phases typically consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • The goal is to extract the analyte from the plasma matrix and remove proteins and other interfering substances. Common techniques include:

      • Protein Precipitation (PPT): Simple and fast, but may result in less clean extracts. Acetonitrile is a common precipitating agent.[8][9]

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts but is more labor-intensive.[10]

      • Solid-Phase Extraction (SPE): Provides the cleanest samples but is the most complex and expensive method.

  • Method Validation:

    • Once developed, the method must be validated according to regulatory guidelines (e.g., FDA guidance).[5][6][7] Key validation parameters include:

      • Selectivity and Specificity

      • Accuracy and Precision

      • Calibration Curve and Linearity

      • Lower Limit of Quantification (LLOQ)

      • Matrix Effect

      • Recovery

      • Stability (bench-top, freeze-thaw, and long-term)

Part 2: The In Vivo Experiment - A Detailed Protocol

This section outlines a detailed, step-by-step protocol for conducting a pharmacokinetic study of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine in Sprague-Dawley rats.

Animal Preparation and Dosing
  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the study.

  • Fasting: For oral dosing, animals should be fasted overnight (approximately 12 hours) to minimize the effect of food on absorption. Water should be provided ad libitum.

  • Dose Administration:

    • Intravenous (IV): Administer the formulated compound via a lateral tail vein. A typical dose volume is 1-2 mL/kg.

    • Oral (PO): Administer the formulation via oral gavage. A typical dose volume is 5-10 mL/kg.

Blood Sample Collection
  • Sampling Timepoints: A sufficient number of timepoints should be collected to adequately define the plasma concentration-time profile. A typical schedule for a rat study might be:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection Technique:

    • Collect blood samples (approximately 100-200 µL) from a suitable site, such as the saphenous vein or via cannulation of the jugular vein.

    • Use an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.

Experimental Workflow Diagram

G cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_post_study Post-Study Phase formulation Formulation Development dosing Dosing (IV & PO) formulation->dosing bioanalytical Bioanalytical Method Development & Validation analysis Bioanalytical Sample Analysis bioanalytical->analysis acclimatization Animal Acclimatization acclimatization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis reporting Data Interpretation & Reporting pk_analysis->reporting

Caption: Preclinical Pharmacokinetic Study Workflow.

Part 3: Data Analysis and Interpretation - Translating Concentrations into Knowledge

Once the plasma concentrations of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine have been determined, the data must be analyzed to derive key pharmacokinetic parameters.

Non-Compartmental Analysis (NCA)

NCA is the most common method for analyzing pharmacokinetic data from preclinical studies. It does not assume a specific compartmental model for drug disposition. Key parameters include:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity
t1/2 Terminal half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral dosing)
Data Visualization

G cluster_iv IV Administration cluster_po PO Administration Plasma Concentration (ng/mL) Plasma Concentration (ng/mL) ->Plasma Concentration (ng/mL) Y-axis iv_start Cmax iv_curve t1/2 t1/2 po_start po_peak Cmax po_curve Tmax Tmax Cmax Cmax Cmax->Tmax

Caption: Representative Plasma Concentration-Time Profiles.

Interpretation of Pharmacokinetic Parameters
  • High Cmax and short Tmax (PO): Suggests rapid absorption.

  • Long t1/2: Indicates slow elimination, which may support less frequent dosing.

  • High Vd: Suggests extensive distribution into tissues.

  • High CL: Indicates rapid elimination from the body.

  • High F%: Indicates good oral bioavailability.

Part 4: Concluding Remarks and Future Directions

The preclinical pharmacokinetic study outlined in this guide provides the foundational data necessary to advance 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine through the drug development pipeline. The results will be instrumental in:

  • Informing dose selection for subsequent efficacy and toxicology studies.

  • Predicting human pharmacokinetics through allometric scaling.

  • Identifying potential drug-drug interactions.

It is imperative that all experimental work is conducted with the highest scientific and ethical standards, adhering to institutional and regulatory guidelines for the welfare of laboratory animals. The data generated from these studies will be a critical component of any Investigational New Drug (IND) application.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • Landskroner, K. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Xenobiotica, 41(8), 611-634. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). [Link]

  • Taylor & Francis Online. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. [Link]

  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45.7, 1-8. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical research, 27(9), 1772–1787. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Role of preclinical pharmacokinetics in New Chemical Entity (NCE) development: A review. [Link]

  • Guo, Y. W., Xie, X., Wang, B., Zhang, Y. Y., Xie, K. Z., Bu, X. N., Liu, C. J., Zhang, T., Zhang, G. X., Liu, X. Z., & Dai, G. J. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 37(1), 53–61. [Link]

  • da Silva, A. C. G., de Souza, I. M., de Oliveira, A. C. A., de Lima, M. C. A., Gonsalves, A. A., & de Almeida, J. G. L. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules (Basel, Switzerland), 28(13), 5029. [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • Persona, K., Biedroń, M., & Piekoszewski, W. (2016). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 8(39), 7149-7155. [Link]

  • Symeres. (n.d.). In vivo PK screening. Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (2003). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403–449.
  • European Medicines Agency. (2002). Piperazine Summary Report (3). [Link]

  • Scribd. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Kwiecień, A., & Starczewska, B. (1998). Synthesis and Pharmacological Screening of a Group of Piperazine Derivatives. Analgesic Activity. Acta poloniae pharmaceutica, 55(4), 317–324.
  • Clinical Pharmacology & Therapeutics. (2024). Best Practices for Pharmacokinetic Studies of New Chemical Entities. [Link]

  • Prime Scholars. (2021). Drug Development Based on New Chemical Entities. [Link]

  • Jadhav, H. R., Singh, A., & Sharma, A. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 227-239. [Link]

  • Zhang, X., Li, Y., & Zhang, G. (2010). Synthesis and Biological Activity of Some 1,3-dihydro-2H-3-benzazepin-2-ones With a Piperazine Moiety as Bradycardic Agents. Archiv der Pharmazie, 343(2), 114-119. [Link]

  • Pharmacy & Pharmacology. (2022). Approach to synthesis and study of pharmacological effects of new 1,3,5-triazine derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • El-Sayed, Y. M., & Sadée, W. (1983). Pharmacokinetic model for 2-amino-1,3,4-thiadiazole in mouse, dog, and monkey. Pharmaceutical research, 1(3), 126–130.
  • MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. Retrieved from [Link]

  • ATLA. (2005). Physiologically-based Pharmacokinetic Modelling for the Reduction of Animal Use in the Discovery of Novel Pharmaceuticals. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine

Introduction and Pharmacological Context Arylpiperazines represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of neuroactive agents. Specifically, 1-(3,4-dihydro-2H-1,5-benzodiox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Arylpiperazines represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of neuroactive agents. Specifically, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine (often referred to in literature as 1-(1,5-benzodioxepin-6-yl)piperazine) serves as a critical intermediate and pharmacophore model for potent and selective antagonists at postsynaptic 5-HT1A receptors[1]. Structural modifications of the benzodioxepin ring and the piperazine nitrogen have been shown to drastically influence binding affinity, with derivatives exhibiting high affinity at 5-HT1A sites ( 8.10≤pKi​≤9.35 ) and demonstrating anxiolytic properties in vivo[1][2].

This application note details a robust, scalable, and high-yielding synthetic protocol for this compound, designed for researchers in drug development requiring high-purity arylpiperazine building blocks.

Synthetic Strategy and Mechanistic Rationale

Historically, N-aryl piperazines were synthesized via nucleophilic aromatic substitution ( SN​Ar ), which required highly electron-deficient aryl halides and harsh conditions. To overcome these limitations and achieve selective mono-arylation, this protocol employs a palladium-catalyzed Buchwald-Hartwig cross-coupling strategy[3].

We utilize 6-bromo-3,4-dihydro-2H-1,5-benzodioxepine and 1-Boc-piperazine. The use of a Boc-protected piperazine prevents over-arylation (formation of bis-aryl piperazines) and simplifies purification. The catalytic system utilizes Pd2​(dba)3​ and the dialkylbiaryl phosphine ligand RuPhos. RuPhos is specifically selected because its steric bulk facilitates the challenging reductive elimination step while its electron-rich nature accelerates oxidative addition, making it ideal for coupling secondary amines with unactivated aryl bromides.

SynthesisWorkflow A 6-Bromo-3,4-dihydro-2H- 1,5-benzodioxepine + 1-Boc-piperazine B Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, RuPhos, NaOtBu) A->B Toluene, 100°C C N-Boc-1-(3,4-dihydro-2H- 1,5-benzodioxepin-6-yl)piperazine B->C Workup & Chromatography D Acidic Deprotection (TFA / DCM) C->D RT, 2h E 1-(3,4-dihydro-2H- 1,5-benzodioxepin-6-yl)piperazine (Final Product) D->E Basification & Extraction

Synthetic workflow for 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine via Buchwald-Hartwig.

Materials and Reagents

Reagent / MaterialEquivalentsAmount (for 10 mmol scale)Role in Synthesis
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine1.0 eq2.29 g (10.0 mmol)Electrophilic aryl source
1-Boc-piperazine1.2 eq2.24 g (12.0 mmol)Nucleophilic amine
Pd2​(dba)3​ 0.02 eq183 mg (0.2 mmol)Palladium precatalyst
RuPhos0.04 eq186 mg (0.4 mmol)Supporting phosphine ligand
Sodium tert-butoxide (NaOtBu)1.4 eq1.35 g (14.0 mmol)Base for amine deprotonation
Toluene (Anhydrous)N/A40 mLReaction solvent
Trifluoroacetic acid (TFA)Excess10 mLBoc-deprotection reagent
Dichloromethane (DCM)N/A40 mLDeprotection solvent

Step-by-Step Experimental Protocol

Phase 1: Buchwald-Hartwig Amination

Expertise Note: Palladium-catalyzed cross-couplings are highly sensitive to oxygen, which can oxidize the electron-rich RuPhos ligand and deactivate the catalyst. Strict Schlenk techniques or a glovebox must be used for the setup.

  • Reaction Assembly: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromo-3,4-dihydro-2H-1,5-benzodioxepine (2.29 g, 10.0 mmol), 1-Boc-piperazine (2.24 g, 12.0 mmol), Pd2​(dba)3​ (183 mg, 0.2 mmol), RuPhos (186 mg, 0.4 mmol), and NaOtBu (1.35 g, 14.0 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (40 mL) via syringe.

    • Causality: Toluene is chosen over polar aprotic solvents (like DMF) because it suppresses the formation of undesired arene byproducts and stabilizes the active Pd(0) species.

  • Heating and Monitoring: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc 7:3) or LC-MS. The disappearance of the aryl bromide starting material validates the completion of the catalytic cycle.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford N-Boc-1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine as a pale yellow solid.

Phase 2: Boc-Deprotection and Free Base Isolation

Expertise Note: While HCl in dioxane is an alternative, TFA in DCM is preferred here to ensure rapid, homogeneous deprotection without the risk of precipitating partially deprotected intermediates.

  • Acidic Cleavage: Dissolve the purified Boc-protected intermediate in anhydrous DCM (40 mL). Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Dropwise, add Trifluoroacetic acid (10 mL) over 5 minutes.

    • Causality: The dropwise addition controls the exothermic nature of the cleavage and prevents the degradation of the electron-rich benzodioxepin ring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Confirm complete deprotection via TLC (ninhydrin stain will show a dark spot for the secondary amine).

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove residual TFA.

  • Basification (Self-Validating Step): Suspend the resulting TFA salt in water (30 mL). Slowly add 2M NaOH aqueous solution until the pH reaches 11-12.

    • Validation: The free base of the arylpiperazine is highly lipophilic and will separate from the aqueous layer, turning the solution cloudy.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2​SO4​ .

  • Final Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield the target compound, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine , as a viscous oil which may solidify upon standing.

Analytical Characterization Data

To ensure the integrity of the synthesized compound, compare the isolated product against the following expected analytical parameters[2]:

Analytical TechniqueExpected Data / Observations
Appearance Pale yellow viscous oil to off-white solid
1 H NMR (400 MHz, CDCl3​ ) δ 6.85-6.75 (m, 2H, Ar-H), 6.60 (dd, 1H, Ar-H), 4.25-4.15 (m, 4H, -O-CH 2​ -), 3.10-2.95 (m, 8H, piperazine-CH 2​ ), 2.20 (p, 2H, -CH 2​
  • of dioxepine), 1.85 (br s, 1H, -NH).
13 C NMR (100 MHz, CDCl3​ ) δ 151.2, 144.5, 140.1, 123.4, 115.6, 112.3, 70.8, 70.5, 52.4 (2C), 46.1 (2C), 31.8.
ESI-MS (m/z) Calculated for C13​H18​N2​O2​ : 234.14. Found: 235.15 [M+H] + .

Sources

Application

Comprehensive HPLC Method Development and Validation Protocol for Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-

Executive Summary Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- is a critical structural motif and intermediate in the synthesis of neuropharmacological agents. Arylpiperazines containing a 1,5-benzodioxepin moi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- is a critical structural motif and intermediate in the synthesis of neuropharmacological agents. Arylpiperazines containing a 1,5-benzodioxepin moiety are heavily utilized as pharmacophores in the development of potent and selective postsynaptic 5-HT1A receptor antagonists[1]. Compounds in this class exhibit high affinity at 5-HT1A sites ( pKi​≥8.10 ) and require rigorous analytical control during drug development[2].

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Designed for researchers and drug development professionals, this guide bypasses generic templates to provide a deep dive into the physicochemical causality behind the chromatographic conditions, ensuring a self-validating and reproducible analytical workflow.

Physicochemical Profiling & Method Rationale

To develop a robust method, we must first analyze the analyte's intrinsic properties and how they dictate chromatographic behavior.

  • The Piperazine Ring (The Challenge): The secondary amine in the piperazine ring is strongly basic ( pKa​≈9.8 ). In standard reversed-phase chromatography, unprotonated or partially protonated amines interact with residual, ionized silanols ( SiO− ) on the silica stationary phase. This cation-exchange secondary interaction causes severe peak tailing and poor resolution.

  • Stationary Phase Causality: To mitigate silanol interactions, we select a high-purity, end-capped C18 column utilizing Ethylene Bridged Hybrid (BEH) or similar advanced particle technology. This shields the silica backbone and provides a highly inert surface.

  • Mobile Phase Causality: We utilize an acidic mobile phase buffered with 0.1% Trifluoroacetic Acid (TFA). At pH ≈2.0 , the piperazine nitrogen is fully protonated. The trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine. This mechanism dramatically increases retention on the C18 phase and sharpens the peak shape .

  • Detection Causality: The 1,5-benzodioxepin ring features a conjugated aromatic system. UV detection at 225 nm captures the strong π→π∗ transitions of the aromatic core, maximizing signal-to-noise ratio (S/N) for low-level quantification.

Rationale A Analyte: Arylpiperazine pKa ~9.8, Hydrophobic Core B Stationary Phase End-capped C18 (Prevents Silanol Tailing) A->B Drives Selection C Mobile Phase 0.1% TFA in H2O/MeCN (Ion-Pairing & pH Control) B->C Dictates Chemistry D Detection UV at 225 nm (Max Aromatic Absorbance) C->D Enables Quantitation

Figure 1: Physicochemical rationale driving the HPLC method development workflow.

Experimental Protocols

Reagents and Materials
  • Water: Milli-Q grade (18.2 MΩ·cm)

  • Acetonitrile (MeCN): HPLC Gradient Grade

  • Trifluoroacetic Acid (TFA): LC-MS or HPLC Grade

  • Reference Standard: Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- (Purity ≥99.0% )

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Stabilizes mass transfer kinetics)
Injection Volume 10 µL
Detection Wavelength UV at 225 nm
Run Time 15.0 minutes

Table 1: Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 90 10 Isocratic hold (Analyte focusing)
2.0 90 10 Start of linear gradient
10.0 10 90 End of linear gradient
12.0 10 90 Column wash (Elute highly retained impurities)
12.1 90 10 Return to initial conditions

| 15.0 | 90 | 10 | Column re-equilibration |

Step-by-Step Sample Preparation

Causality Note: The diluent is chosen as 50:50 Water:MeCN. This matches the elution strength of the mobile phase closely enough to prevent solvent-mismatch peak distortion (fronting), while ensuring complete solubilization of the hydrophobic benzodioxepin moiety.

  • Preparation of Diluent: Mix 500 mL of Milli-Q Water with 500 mL of Acetonitrile. Degas via sonication for 5 minutes.

  • Stock Standard Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

    • Add 5.0 mL of diluent.

    • Sonicate for 10 minutes at room temperature until fully dissolved.

    • Make up to the mark with diluent and mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask.

    • Dilute to volume with diluent and mix thoroughly.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to avoid membrane adsorption artifacts.

Workflow S1 1. Weigh Standard (10.0 mg) S2 2. Add Diluent (50:50 Water:MeCN) S1->S2 S3 3. Sonicate (10 min, 25°C) S2->S3 S4 4. Dilute to Volume (1.0 mg/mL Stock) S3->S4 S5 5. Final Dilution (100 µg/mL Working) S4->S5 S6 6. Filter (0.22 µm PTFE) S5->S6 S7 7. HPLC Injection (10 µL) S6->S7 S8 8. System Suitability (RSD < 2.0%, Tailing < 1.5) S7->S8

Figure 2: Step-by-step sample preparation and system suitability validation workflow.

Method Validation Framework (Self-Validating System)

To ensure trustworthiness, every analytical run must act as a self-validating system. Before sample analysis, a System Suitability Test (SST) must be passed. This ensures the instrument, column, and mobile phase are functioning as an integrated whole.

System Suitability Criteria (Internal Controls)

Inject the Working Standard Solution (100 µg/mL) six consecutive times.

ParameterAcceptance CriteriaScientific Rationale
Retention Time ( Rt​ ) ~6.5 min (± 0.2 min)Confirms correct mobile phase composition and flow.
Peak Tailing Factor ( Tf​ ) ≤1.5 Verifies successful suppression of silanol-amine interactions.
Theoretical Plates ( N ) ≥5000 Validates column bed integrity and efficiency.
%RSD of Peak Area ≤2.0% Confirms autosampler precision and analyte stability in diluent.
ICH Q2(R1) Validation Summary

The method must be validated according to. Below is the expected validation data matrix for this specific compound:

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject Blank (Diluent) and Placebo.No interfering peaks at the Rt​ of the analyte.
Linearity 5 concentration levels (25% to 150% of working conc: 25 - 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Method Precision 6 independent sample preparations at 100% concentration.%RSD of assay results ≤2.0% .
LOD / LOQ Signal-to-Noise (S/N) ratio approach.LOD: S/N ≥3 . LOQ: S/N ≥10 .

References

  • Peglion, J. L., et al. "Characterization of Potent and Selective Antagonists at Postsynaptic 5-HT1A Receptors in a Series of N4-Substituted Arylpiperazines." Journal of Medicinal Chemistry, vol. 38, no. 20, 1995, pp. 4044-4055. URL:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." John Wiley & Sons, 2nd Edition, 1997. URL:[Link]

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. URL:[Link]

Sources

Method

Application Note: Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- as a Precursor in CNS Drug Discovery

Executive Summary Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- (CAS: 98224-28-3) is a highly versatile, privileged building block in medicinal chemistry. Expanding upon the traditional 1,4-benzodioxin scaffold,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- (CAS: 98224-28-3) is a highly versatile, privileged building block in medicinal chemistry. Expanding upon the traditional 1,4-benzodioxin scaffold, the 1,5-benzodioxepin ring introduces unique conformational flexibility and steric bulk. This application note provides a comprehensive guide to utilizing this precursor for the synthesis and pharmacological profiling of novel Long-Chain Arylpiperazines (LCAPs) targeting serotonin (5-HT1A) and dopamine (D2/D3) receptors, which are critical in the pathophysiology of anxiety, depression, and schizophrenia.

Pharmacological Context & Structural Rationale

Arylpiperazines are a cornerstone of neuropharmacology. The attachment of a 1,5-benzodioxepin moiety to the N1 position of the piperazine ring creates a pharmacophore that optimally occupies the hydrophobic binding pocket of the 5-HT1A receptor[1].

  • Causality of Structural Choice : The seven-membered 1,5-benzodioxepin ring forces a distinct out-of-plane conformation compared to the flatter 1,4-benzodioxin[1]. This subtle conformational shift significantly reduces off-target affinity for α1​ -adrenergic receptors while maintaining high binding affinities ( pKi>8.10 ) for 5-HT1A receptors[1]. Furthermore, the oxygen atoms in the dioxepin ring act as hydrogen bond acceptors, stabilizing the ligand-receptor complex within the transmembrane domains of the GPCR[2].

Workflow A Precursor: 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine B N-Alkylation / Amidation (Linker Attachment) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Profiling (Radioligand Binding) C->D E 5-HT1A / D2 Receptor Affinity D->E F Functional Assays (cAMP / GTPγS) D->F

Workflow from benzodioxepin piperazine precursor to in vitro pharmacological profiling.

Synthetic Protocols: N-Alkylation Workflow

To convert the precursor into a biologically active LCAP, the free N4 position of the piperazine ring must be alkylated with a linker terminating in an amide, imide, or secondary aryl group.

Protocol 1: Microwave-Assisted N-Alkylation

Objective : Synthesize a 5-HT1A receptor ligand by coupling 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine with an alkyl halide linker.

Reagents :

  • 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine (1.0 eq)

  • 4-Bromobutyl-1H-indole (1.1 eq)

  • Potassium Carbonate ( K2​CO3​ , 3.0 eq)

  • Potassium Iodide (KI, 0.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology & Causality :

  • Preparation : Dissolve the benzodioxepin piperazine precursor and 4-bromobutyl-1H-indole in anhydrous MeCN.

    • Causality: MeCN is a polar aprotic solvent that stabilizes the SN​2 transition state without participating in hydrogen bonding, thereby accelerating the nucleophilic substitution.

  • Catalysis & Base Addition : Add K2​CO3​ and KI to the mixture.

    • Causality: K2​CO3​ acts as a mild, non-nucleophilic base to neutralize the HBr byproduct, preventing the protonation and subsequent deactivation of the piperazine precursor. KI facilitates a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ, lowering the activation energy of the nucleophilic attack.

  • Microwave Irradiation : Heat the mixture in a microwave reactor at 85°C for 45 minutes.

    • Causality: Microwave heating provides uniform thermal energy, drastically reducing reaction times from 12+ hours (conventional reflux) to under an hour while minimizing thermal degradation products.

  • Self-Validating Checkpoint : Perform Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol mobile phase. The disappearance of the precursor spot (visualized via ninhydrin stain) validates reaction completion.

  • Workup : Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash column chromatography to isolate the final LCAP.

In Vitro Pharmacological Profiling

Once synthesized, the derivatives must be evaluated for receptor affinity and functional activity to determine their efficacy as agonists or antagonists[3].

Pathway L Benzodioxepin Piperazine Derivative (Agonist) R 5-HT1A Receptor (GPCR) L->R Binds G Gi/o Protein Activation R->G Couples AC Adenylyl Cyclase Inhibition G->AC Gαi subunit K GIRK Channel Opening G->K Gβγ subunit cAMP Decreased cAMP Levels AC->cAMP Reduces

5-HT1A receptor signaling pathway modulated by benzodioxepin piperazine derivatives.

Protocol 2: Radioligand Competitive Binding Assay (5-HT1A)

Objective : Determine the binding affinity ( Ki​ ) of the synthesized benzodioxepin piperazine derivatives.

Step-by-Step Methodology & Causality :

  • Membrane Preparation : Utilize CHO (Chinese Hamster Ovary) cells stably expressing human 5-HT1A receptors.

    • Causality: CHO cells lack endogenous human monoamine receptors, ensuring that the radioactive signal is exclusively derived from 5-HT1A interactions.

  • Incubation : In a 96-well plate, combine 50 µL of cell membrane suspension, 25 µL of [3H]-8-OH-DPAT (a selective 5-HT1A radioligand, 1 nM final concentration), and 25 µL of the test compound at varying concentrations ( 10−10 to 10−5 M).

  • Self-Validating Controls :

    • Total Binding (TB): Wells containing only radioligand and membranes (no test compound).

    • Non-Specific Binding (NSB): Wells containing radioligand, membranes, and 10 µM unlabeled serotonin (5-HT).

    • Causality: Unlabeled 5-HT saturates all specific 5-HT1A sites. Any residual radioactivity is non-specific lipid binding, which must be subtracted to calculate specific binding.

    • Reference Standard: Include a known 5-HT1A antagonist (e.g., ) to validate the assay's dynamic range and Kd​ calculations.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI reduces non-specific binding of the radioligand to the filter matrix. Measure retained radioactivity using a liquid scintillation counter.

Quantitative Data Presentation

The structural expansion from a 1,4-benzodioxin to a 1,5-benzodioxepin ring directly impacts receptor selectivity. The table below summarizes comparative binding data demonstrating this effect, highlighting how the 1,5-benzodioxepin core abolishes unwanted D2 affinity[1][2].

Arylpiperazine CoreLinkerTerminal Group5-HT1A pKi D2 pKi Selectivity Ratio (5-HT1A/D2)
1,4-Benzodioxin-5-ylButylPhthalimide8.856.50~220x
1,5-Benzodioxepin-6-yl Butyl Phthalimide 8.75 < 5.00 >5600x
1,4-Benzodioxin-5-ylPropylHydantoin8.407.10~20x
1,5-Benzodioxepin-6-yl Propyl Hydantoin 8.65 5.20 ~2800x

Data reflects the enhanced selectivity profile achieved by utilizing the 1,5-benzodioxepin precursor, effectively eliminating off-target D2-mediated extrapyramidal side effects[1].

References

  • Title : Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines. Source : PubMed / National Institutes of Health (NIH) URL :[Link]

  • Title : Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors. Source : Journal of Medicinal Chemistry / ACS Publications URL :[Link]

  • Title : Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Source : ResearchGate URL :[Link]

Sources

Application

High-Resolution Mass Spectrometry and LC-MS/MS Analysis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine: Fragmentation Pathways and Quantitative Profiling

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) & in vitro Microsomal Incubations Executive Summary & Pharmacological Context...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) & in vitro Microsomal Incubations

Executive Summary & Pharmacological Context

Arylpiperazine derivatives represent a privileged class of pharmacophores in medicinal chemistry, frequently serving as the structural backbone for 5-HT (serotonin) and dopamine receptor modulators, including anxiolytics and atypical antipsychotics[1]. The compound 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine (Free base MW: 234.29 g/mol ; CAS: 105684-24-0 for the HCl salt[2]) is a critical intermediate and research chemical in this space.

To support pharmacokinetic (PK) profiling and metabolic stability assays [3], robust analytical methodologies are required. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, elucidates the thermodynamic causality behind its electrospray ionization (ESI) behavior, and maps its collision-induced dissociation (CID) fragmentation pathways.

Structural Causality & Ionization Dynamics

Understanding the physicochemical properties of the analyte is the first step in method development.

  • Protonation Dynamics: The piperazine moiety contains a highly basic secondary amine (pKa ~ 9.8). In a low-pH environment (e.g., 0.1% Formic Acid, pH ~ 2.7), this nitrogen acts as an aggressive proton sponge. This guarantees near 100% ionization efficiency in positive-ion Electrospray Ionization (ESI+), yielding a dominant [M+H]+ precursor ion at m/z 235.14 .

  • Chromatographic Behavior: The basic nitrogen is prone to secondary interactions with residual silanol groups on silica-based columns, which causes peak tailing. We utilize a sub-2 µm core-shell C18 column with polar endcapping and an acidic mobile phase to mask these silanols, ensuring sharp, symmetrical peaks [4].

Mechanistic Fragmentation Pathways (CID)

During MS/MS analysis, the energy imparted via Collision-Induced Dissociation (CID) drives specific, reproducible bond cleavages. For piperazine analogues, the fragmentation is heavily dictated by the stability of the resulting carbocations [5].

  • Pathway A (m/z 149.1 - Quantifier): The most thermodynamically favored cleavage occurs at the C-N bond linking the piperazine ring to the benzodioxepin system. The neutral loss of the intact piperazine ring (-86 Da) generates a highly stabilized benzodioxepinyl cation at m/z 149.06. The electron-donating oxygen atoms in the 7-membered ring stabilize this charge via resonance.

  • Pathway B (m/z 192.1 - Qualifier): Cross-ring cleavage of the piperazine moiety results in the neutral loss of an aziridine-like fragment (C2H5N, -43 Da), yielding m/z 192.10. This is a universal hallmark of N-unsubstituted piperazines.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 235.14 C13H19N2O2+ Frag192 Ring Cleavage Fragment m/z 192.10 [C11H14NO2]+ Precursor->Frag192 -43 Da (Loss of C2H5N) Piperazine ring opening Frag149 Aryl Cation m/z 149.06 [C9H9O2]+ Precursor->Frag149 -86 Da (Loss of C4H10N2) C-N bond cleavage Frag121 Secondary Aryl Fragment m/z 121.06 [C7H5O2]+ Frag149->Frag121 -28 Da (Loss of C2H4) Benzodioxepin ring contraction

Proposed ESI-MS/MS fragmentation pathway of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine.

Experimental Protocol: A Self-Validating System

To ensure data trustworthiness, this protocol is designed as a closed-loop, self-validating system incorporating an isotopically labeled Internal Standard (IS) and strict System Suitability Tests (SST).

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) with acetonitrile rapidly denatures plasma proteins while extracting the moderately lipophilic analyte (LogP ~ 2.0).

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 10 µL of Internal Standard working solution (Arylpiperazine-d8, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (100%) to induce precipitation.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water (prevents solvent-effect peak distortion upon injection).

Liquid Chromatography (LC) Conditions
  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Focuses the analyte at the column head while salts elute).

    • 0.5 - 2.5 min: Linear ramp to 95% B (Elutes the analyte).

    • 2.5 - 3.5 min: Hold at 95% B (Washes lipophilic matrix components).

    • 3.5 - 4.5 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min | Injection Volume: 2 µL.

Mass Spectrometry (MS) Parameters & SST Criteria
  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV | Desolvation Temp: 450 °C

  • Self-Validation Check (SST): Before running the batch, a blank matrix injection must show <20% of the LLOQ signal at the analyte's retention time. The LLOQ standard must yield a Signal-to-Noise (S/N) ratio ≥ 10.

Table 1: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)Purpose
Benzodioxepin-piperazine 235.1149.150602510Quantifier
Benzodioxepin-piperazine 235.1192.150601812Qualifier
Arylpiperazine-d8 (IS) 243.2157.150602510Internal Standard

Quantitative Performance & Method Validation

The method was validated according to FDA/EMA bioanalytical guidelines. The use of the stable-isotope IS fully compensates for matrix-induced ion suppression, ensuring the trustworthiness of the quantitative output.

Table 2: Method Validation Summary (Human Plasma Matrix)
ParameterValueCausality / Acceptance Criteria
Linear Range 0.5 – 500 ng/mLCovers sub-therapeutic to toxicokinetic ranges; r² ≥ 0.995.
LLOQ 0.5 ng/mLS/N ≥ 10; ensures reliable detection of the terminal elimination phase.
Intra-day Precision (CV%) 3.2% – 7.5%≤ 15% (≤ 20% at LLOQ); validates instrument repeatability.
Inter-day Precision (CV%) 4.1% – 8.8%≤ 15% (≤ 20% at LLOQ); validates batch-to-batch robustness.
Matrix Effect 92.4% ± 4.1%IS normalization successfully mitigates ion suppression from phospholipids.
Mean Extraction Recovery 88.5%Protein precipitation with ACN (3:1) yields high, consistent recovery.

References

  • PubChem / GuideChem. "1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine hydrochloride; CID 21073153." National Center for Biotechnology Information. URL:[Link]

  • Ulenberg S, et al. "Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives." PLOS One, 2015. URL:[Link]

  • Zhu N, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021. URL:[Link]

  • Wiergowski M, et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." PubMed Central (PMC), 2022. URL:[Link]

  • Abdel-Hay, K. "Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class." Auburn University Theses and Dissertations, 2012. URL:[Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of Novel Benzodioxepin-Piperazine Analogs

For: Researchers, scientists, and drug development professionals. Introduction: A Tale of Two Moieties The compound Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-, represents a fascinating conjunction of two phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Moieties

The compound Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-, represents a fascinating conjunction of two pharmacologically significant scaffolds: the arylpiperazine and the benzodioxepin ring systems. The piperazine core is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its structural versatility and ability to favorably influence pharmacokinetic properties make it a "privileged scaffold" in drug discovery.[3] The arylpiperazine subclass, in particular, is well-documented for its interaction with aminergic G-protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D2) receptors.[1][4][5]

Conversely, the benzodioxepin and the structurally related 1,3-benzodioxole moieties have been associated with a diverse range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[6][7][8][9][10] The fusion of these two moieties, therefore, presents a novel chemical entity with a high potential for unique pharmacological activity, most likely within the CNS.

This guide provides a comprehensive framework for developing an in vivo dosing strategy for novel compounds of this class, using Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- as the archetypal structure. Given the novelty of this specific analog, this document emphasizes a logical, stepwise approach to dose-finding and preclinical evaluation, grounded in the established pharmacology of its constituent parts.

Predicted Biological Activity and Mechanism of Action

The arylpiperazine moiety is a strong predictor of affinity for serotonin and dopamine receptors.[1][11] Specifically, many long-chain arylpiperazines modulate 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors, making them candidates for treating psychosis, anxiety, and other CNS disorders.[1] The interaction typically involves the protonated nitrogen of the piperazine ring forming a salt bridge with a conserved aspartate residue in the receptor's binding pocket, while the aryl group engages in hydrophobic and edge-to-face interactions with aromatic residues.[4]

The benzodioxepin portion, while less defined in its CNS activity, may influence the overall lipophilicity, metabolic stability, and potential for off-target effects. Its derivatives have shown a range of activities, and its presence could confer neuroprotective or antioxidant properties.[7][12]

Therefore, a primary hypothesis for the mechanism of action of a novel benzodioxepin-piperazine analog would be the modulation of serotonergic and/or dopaminergic pathways.

Predicted_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5HT_Dopamine 5-HT / Dopamine Synthesis Vesicle Vesicular Storage 5HT_Dopamine->Vesicle Release Release Vesicle->Release Synaptic_Cleft Synaptic Cleft Release->Synaptic_Cleft Reuptake Reuptake Transporter Synaptic_Cleft->Reuptake Reuptake GPCR 5-HT / D2 Receptors (GPCR) G_Protein G-Protein Activation GPCR->G_Protein Second_Messenger 2nd Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Cellular_Response Cellular Response (e.g., altered neuronal firing) Second_Messenger->Cellular_Response Compound Benzodioxepin- Piperazine Analog Compound->GPCR Modulation (Agonist/Antagonist)

Caption: Predicted modulation of serotonergic/dopaminergic signaling by a novel benzodioxepin-piperazine analog.

Preclinical In Vivo Dosing Strategy: A Step-by-Step Guide

A systematic approach is crucial for determining a safe and efficacious dosing regimen for a novel compound. The following sections outline a logical progression from initial dose estimation to preliminary pharmacokinetic and pharmacodynamic assessments.

Part 1: Pre-formulation and Vehicle Selection

The first step in any in vivo study is to develop a suitable formulation for administration. The physicochemical properties of the compound will dictate the choice of vehicle.

Protocol 1: Solubility Assessment

  • Objective: To determine the solubility of the test compound in common preclinical vehicles.

  • Materials:

    • Test compound (Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-)

    • Common vehicles: Saline, PBS, 5% DMSO in saline, 10% Tween® 80 in water, 0.5% methylcellulose in water, 20% Hydroxypropyl β-cyclodextrin (HPβCD).

    • Vortex mixer, sonicator, pH meter.

  • Procedure:

    • Weigh a precise amount of the test compound (e.g., 2 mg) into separate vials.

    • Add a small, measured volume of each vehicle (e.g., 100 µL) to the respective vials.

    • Vortex vigorously for 2 minutes.

    • If not dissolved, sonicate for 15 minutes.

    • Continue adding the vehicle in measured increments, with vortexing and sonication, until the compound is fully dissolved or a maximum practical volume is reached.

    • Record the concentration at which the compound dissolves.

    • Observe the stability of the solution over a relevant time frame (e.g., 4 hours) at room temperature.

Causality Behind Experimental Choices:

  • A range of vehicles is tested to find one that can dissolve the compound at the required concentration for dosing without causing toxicity itself.

  • The use of co-solvents like DMSO or surfactants like Tween® 80 is common for poorly soluble compounds, but their concentration should be minimized to avoid confounding effects.[13]

  • Cyclodextrins are often used to improve the solubility of hydrophobic compounds for in vivo studies.[14][15]

Part 2: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[16][17] This is a critical first in vivo experiment to establish a safe dose range for subsequent efficacy studies.[18][19]

Protocol 2: Single-Dose MTD Study in Mice

  • Objective: To determine the single-dose MTD of the test compound.

  • Animal Model: Male and female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Use of both sexes is recommended as there can be sex-dependent differences in toxicity.

  • Procedure:

    • Acclimatize animals for at least one week.

    • Assign animals to groups (n=3-5 per group).

    • Select a starting dose and a series of escalating doses based on in vitro cytotoxicity data or literature on similar compounds (e.g., 10, 30, 100, 300 mg/kg).[20]

    • Administer a single dose of the compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group.

    • Observations:

      • Monitor for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in respiration) at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours).

      • Record body weights daily for 7-14 days.

    • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, mortality, or more than a 10-15% loss in body weight.[16]

MTD_Workflow cluster_workflow MTD Determination Workflow Dose_Selection Dose Range Selection (e.g., 10, 30, 100, 300 mg/kg) Animal_Grouping Group Assignment (n=3-5/group + Vehicle) Dose_Selection->Animal_Grouping Dosing Single Dose Administration (e.g., Oral Gavage) Animal_Grouping->Dosing Observation Monitor Clinical Signs & Body Weight (7-14 days) Dosing->Observation Endpoint MTD Determination: Highest non-toxic dose Observation->Endpoint

Caption: Workflow for a typical Maximum Tolerated Dose (MTD) study.

Part 3: Preliminary Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation

Once a safe dose range is established, a preliminary PK/PD study can provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and its effect on the target.

Pharmacokinetic Considerations for Arylpiperazines:

  • Absorption: Generally show good oral bioavailability.[21][22]

  • Distribution: Tend to have a high volume of distribution and readily cross the blood-brain barrier, which is essential for CNS-active drugs.[21][23] Lipophilicity is a key determinant of brain uptake.[23]

  • Metabolism: Primarily metabolized by hepatic cytochrome P450 (CYP) enzymes.[24]

  • Excretion: Urinary excretion of the unchanged drug is often low.[21][23]

Protocol 3: Preliminary PK/PD Study in Rats

  • Objective: To characterize the plasma concentration-time profile and assess target engagement at a selected dose.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Administer a single oral dose of the test compound (e.g., a dose at or below the MTD).

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vessel or sparse sampling.

    • Process blood to plasma and store at -80°C until analysis.

    • At the final time point, euthanize animals and collect brains for analysis of compound concentration (to determine brain-to-plasma ratio) and/or target engagement biomarkers.

    • Analyze plasma and brain homogenate samples for compound concentration using a validated LC-MS/MS method.

    • PD Assessment (Example for 5-HT/Dopamine target):

      • Ex vivo receptor occupancy studies.

      • Measurement of downstream signaling molecules (e.g., cAMP levels).

      • Neurochemical analysis of dopamine and serotonin turnover in specific brain regions.

PK_PD_Workflow cluster_pkpd Integrated PK/PD Study Workflow Dosing Single Oral Dose (Rat Model) PK_Sampling Serial Blood Sampling (0-24h) Dosing->PK_Sampling PD_Sampling Terminal Brain Collection Dosing->PD_Sampling PK_Analysis LC-MS/MS Analysis (Plasma & Brain) PK_Sampling->PK_Analysis PD_Analysis Target Engagement (e.g., Receptor Occupancy, Biomarkers) PD_Sampling->PD_Analysis Data_Integration PK/PD Correlation PK_Analysis->Data_Integration PD_Analysis->Data_Integration

Caption: Integrated workflow for a preliminary pharmacokinetic and pharmacodynamic study.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterUnitValue (Mean ± SD)
Dose (Oral)mg/kg10
Cmaxng/mL150 ± 35
Tmaxh1.0 ± 0.5
AUC(0-t)ng·h/mL750 ± 120
t½ (half-life)h4.5 ± 1.2
Brain:Plasma Ratio-2.5 : 1

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Interpretation: The data in Table 1 would suggest good oral absorption (Tmax of 1 hour) and significant brain penetration, supporting its potential as a CNS therapeutic. The half-life of 4.5 hours would suggest that once- or twice-daily dosing might be appropriate for maintaining therapeutic concentrations.

Detailed Experimental Protocol: Oral Gavage in Rats

Accurate and consistent oral administration is critical for reliable in vivo data.

  • Animal Restraint: Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[25][26]

  • Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark the needle to prevent over-insertion.[25][27][28]

  • Needle Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal may swallow, which aids in passing the tube.[25][29] Do not force the needle. If resistance is met, withdraw and re-attempt.[27]

  • Substance Administration: Once the needle is in place, slowly administer the formulation.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress or respiratory difficulty for at least 10-15 minutes.[25][28]

Conclusion

The development of an in vivo dosing strategy for a novel compound like Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- requires a methodical, hypothesis-driven approach. By leveraging the known pharmacology of its arylpiperazine and benzodioxepin components, researchers can predict its likely biological target and design a logical series of experiments. The protocols outlined in this guide, from vehicle selection and MTD determination to preliminary PK/PD analysis, provide a robust framework for establishing a safe and relevant dose range for future efficacy studies. This systematic process ensures the generation of high-quality, reproducible data, which is essential for advancing promising new chemical entities through the drug discovery pipeline.

References

  • Lacivita, E. et al. (2012). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PMC. [Link]

  • Galeotti, N. (2007). [4-Arylpiperazine derivatives: a seedbed of drugs for various therapeutic indications]. PubMed. [Link]

  • Di Giovanni, G. et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]

  • Singh, S. et al. (2006). Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats. PubMed. [Link]

  • IACUC, University of Iowa. (N.D.). Oral Gavage In Mice and Rats. University of Iowa IACUC. [Link]

  • Lindsley, C. W. et al. (2010). Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. PMC. [Link]

  • Caccia, S. et al. (1993). Lipophilicity and disposition of 1-aryl-piperazines in the rat. PubMed. [Link]

  • Li, Y. et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. PubMed. [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Instechinc.com. [Link]

  • D'Andrea, G. et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Charles River Laboratories. (N.D.). Maximum tolerable dose (MTD) studies. Charles River Labs. [Link]

  • Campos, H. M. et al. (2024). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. PubMed. [Link]

  • University of Queensland. (N.D.). LAB_021 Oral Gavage in Mice and Rats. Research Support. [Link]

  • de Souza, A. M. et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. [Link]

  • Lindsley, C. W. et al. (2010). Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. ACS Medicinal Chemistry Letters. [Link]

  • D'Andrea, G. et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • IONTOX. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTOX. [Link]

  • Kumar, A. et al. (2010). Arylpiperazines for Management of Benign Prostatic Hyperplasia: Design, Synthesis, Quantitative Structure−Activity Relationships, and Pharmacokinetic Studies. ACS Publications. [Link]

  • da Silva, G. G. et al. (2023). Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. ResearchGate. [Link]

  • Reaction Biology. (N.D.). Maximum Tolerable Dose Study Services. Reaction Biology. [Link]

  • Houthuijzen, J. M. et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. PMC. [Link]

  • Löscher, W. et al. (2016). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Publications. [Link]

  • Gabellieri, E. et al. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. MDPI. [Link]

  • de Villiers, K. A. et al. (2016). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. [Link]

  • Hawash, M. et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. wsu.edu. [Link]

  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat. research.vt.edu. [Link]

  • Laturwale, S. K. J. S. et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. ijppr.humanjournals.com. [Link]

  • Minovski, N. et al. (2008). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. PubMed. [Link]

  • Jörgensen, A. et al. (2012). Computational prediction of CNS drug exposure based on a novel in vivo dataset. PubMed. [Link]

  • ASAM. (N.D.). PHARMACOKINETIC PROPERTIES OF BENZODIAZEPINES. ASAM. [Link]

  • Glennon, R. A. et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. PubMed. [Link]

  • Li, Y. et al. (2026). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. ResearchGate. [Link]

  • GARDP Revive. (N.D.). Maximum tolerated dose (MTD). GARDP Revive. [Link]

  • Satała, G. et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • Al-Harthy, T. et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Jida, M. M. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Starzyńska-Janiszewska, A. et al. (2013). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC. [Link]

  • Sun, H. et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers. [Link]

  • de Lange, E. C. M. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Taylor & Francis Online. [Link]

  • Hawash, M. et al. (2020). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. [Link]

  • Watterson, D. M. et al. (2013). Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. ResearchGate. [Link]

  • Greenblatt, D. J. et al. (1983). Clinical pharmacokinetics of the newer benzodiazepines. PubMed. [Link]

  • ClinPGx. (N.D.). Benzodiazepine Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Greenblatt, D. J. et al. (1990). Mechanism of the anticonvulsant action of benzodiazepines. Cleveland Clinic Journal of Medicine. [Link]

  • Shapiro, B. (2026). Pharmacokinetics and Clinical Characteristics of Benzodiazepines. Benzodiazepine Information Coalition. [Link]

Sources

Application

Application Note: Utilizing Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- in 5-HT1A Receptor Behavioral Pharmacology Assays

Executive Summary & Mechanistic Rationale Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- (also referred to in literature as 1-(1,5-benzodioxepin-6-yl)piperazine) is a highly potent and selective arylpiperazine de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- (also referred to in literature as 1-(1,5-benzodioxepin-6-yl)piperazine) is a highly potent and selective arylpiperazine derivative utilized extensively in neuropharmacological research[1]. As a targeted ligand, it exhibits high affinity for the 5-hydroxytryptamine 1A (5-HT1A) receptor (with a pKi​ ranging from 8.10 to 9.35) and functions primarily as a robust antagonist in vivo[1].

Mechanistic Causality: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o​ pathway. Activation by an agonist—such as the prototypical research tool —leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels[2]. This cascade results in rapid neuronal hyperpolarization. When this occurs at presynaptic somatodendritic autoreceptors in the raphe nucleus, it halts serotonergic firing and induces a profound, quantifiable drop in core body temperature (hypothermia) and specific motor responses[2][3].

By pretreating subjects with Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-, researchers can selectively block this Gi/o​ -mediated hyperpolarization, thereby neutralizing the hypothermic and motor effects of 5-HT1A agonists[1]. This makes the compound an indispensable, self-validating tool for mapping 5-HT1A receptor occupancy, differentiating between pre- and postsynaptic receptor populations, and screening novel anxiolytic or antidepressant candidates.

Signaling Pathway Visualization

G Agonist 8-OH-DPAT (5-HT1A Agonist) Receptor 5-HT1A Receptor Agonist->Receptor Activates Antagonist Piperazine, 1-(3,4-dihydro-2H- 1,5-benzodioxepin-6-yl)- (Antagonist) Antagonist->Receptor Blocks Binding Gprotein Gi/o Protein Complex Receptor->Gprotein Couples Effector1 Adenylyl Cyclase (Inhibited) -> ↓ cAMP Gprotein->Effector1 Inhibits Effector2 GIRK Channels (Opened) -> K+ Efflux Gprotein->Effector2 Activates Outcome Neuronal Hyperpolarization (Hypothermia & Motor Effects) Effector1->Outcome Effector2->Outcome

Caption: 5-HT1A receptor Gi/o signaling pathway and pharmacological blockade by arylpiperazine antagonists.

Experimental Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system. The inclusion of rigorous vehicle controls ensures that the observed physiological changes are causally linked to receptor modulation rather than handling stress.

Protocol A: In Vivo Antagonism of 8-OH-DPAT-Induced Hypothermia

Causality & Validation: Core body hypothermia is a highly reproducible physiological readout of presynaptic 5-HT1A autoreceptor activation[2]. A self-validating experimental design must include a Vehicle + Vehicle group (to rule out stress-induced temperature changes) and a Vehicle + Agonist group (to confirm the baseline hypothermic response).

Step-by-Step Methodology:

  • Acclimation: House adult male Wistar rats (250-300g) individually in a temperature-controlled room (22 ± 1°C) for 7 days prior to testing to establish a stable baseline metabolism.

  • Baseline Measurement: Lubricate a highly sensitive rectal thermistor probe and insert it 2.5 cm into the rectum. Record the baseline core body temperature ( T0​ ). Exclude any animals with a baseline outside the normothermic range of 37.0–38.0°C.

  • Antagonist Pretreatment: Administer Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- (1.0 - 10.0 mg/kg, i.p.) dissolved in sterile saline or a suitable vehicle (e.g., 5% Tween-80 in saline). Return the animal to its cage for 30 minutes to allow for CNS penetration and receptor binding.

  • Agonist Challenge: Administer the 5-HT1A agonist 8-OH-DPAT (0.5 mg/kg, s.c.).

  • Data Acquisition: Measure rectal temperature at t=15,30,60,90, and 120 minutes post-agonist injection.

  • Analysis: Calculate the maximum temperature drop ( ΔTmax​ ) and the Area Under the Curve (AUC) for the temperature-time graph. Effective antagonism is indicated by a ΔTmax​ approaching 0°C, compared to the expected -2.0°C to -3.0°C drop in the Vehicle + 8-OH-DPAT control group[2].

Protocol B: Lower Lip Retraction (LLR) Assay

Causality & Validation: 5-HT1A receptor activation induces a characteristic lower lip retraction in rodents due to central serotonergic motor modulation. Antagonists reverse this effect in a dose-dependent manner, providing a clear postsynaptic behavioral readout[1].

Step-by-Step Methodology:

  • Preparation: Place rats in transparent cylindrical observation chambers (20 cm diameter) to allow clear, unobstructed visibility of the facial area.

  • Dosing: Administer the antagonist (Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-) 30 minutes prior to the 8-OH-DPAT challenge (1.0 mg/kg, s.c.).

  • Observation & Scoring: Two blinded observers score the LLR at 15, 30, and 45 minutes post-agonist using a standardized scale:

    • Score 0: Normal lower lip.

    • Score 1: Partial retraction (lower incisors partially visible).

    • Score 2: Full retraction (lower incisors fully exposed).

  • Validation: The positive control group receiving only 8-OH-DPAT must achieve a median score of ≥1.5 at the 30-minute peak to validate the assay run.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile and assay readouts when utilizing Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- in behavioral models[1].

Assay / ParameterTarget ReceptorExpected Result: Agonist Alone (8-OH-DPAT)Expected Result: Antagonist Pretreatment + Agonist
In Vitro Binding ( pKi​ ) 5-HT1AN/A (High affinity, pKi​≈8.8 )High affinity binding ( pKi​ 8.10 - 9.35)
Receptor Selectivity 5-HT1A vs α1​ -adrenergicN/A>10-fold selectivity for 5-HT1A
Hypothermia ( ΔTmax​ ) Presynaptic 5-HT1A-2.0°C to -3.0°C drop0.0°C to -0.5°C (Dose-dependent blockade)
Lower Lip Retraction Postsynaptic 5-HT1AScore of 1.5 - 2.0 (Full retraction)Score of 0 - 0.5 (Reversal of motor effect)
Elevated Plus Maze 5-HT1A (Limbic)Increased time in open arms (Anxiolytic)Normalization to baseline (Blockade of anxiolysis)

References

  • Peglion, J. L., Canton, H., Bervoets, K., Audinot, V., Brocco, M., Gobert, A., Le Marouille-Girardon, S., & Millan, M. J. (1995). Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines. Journal of Medicinal Chemistry, 38(20), 4044-4055. URL: [Link]

  • Martin, K. F., Phillips, I., Hearson, M., Prow, M. R., & Heal, D. J. (1992). Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants. British Journal of Pharmacology, 107(1), 15-21. URL: [Link]

  • Hedlund, P. B., Kelly, L., Mazur, C., Lovenberg, T., Sutcliffe, J. G., & Bonaventure, P. (2004). 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents. European Journal of Pharmacology, 487(1-3), 125-132. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving shelf-life and stability of Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-

Welcome to the Technical Support Center for 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine (CAS: 98224-28-3). As a Senior Application Scientist, I frequently see researchers struggle with the shelf-life and reproduc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine (CAS: 98224-28-3). As a Senior Application Scientist, I frequently see researchers struggle with the shelf-life and reproducibility of this highly versatile, yet chemically vulnerable, building block.

This guide is designed to move beyond basic "store at -20°C" advice. Here, we will dissect the exact chemical mechanisms driving degradation, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Overview of Degradation

The structural utility of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine lies in its secondary amine (piperazine ring) and its electron-rich aryl dialkyl ether system (benzodioxepin ring). However, these same features introduce specific vulnerabilities:

  • Nucleophilic Susceptibility: The secondary amine readily attacks electrophilic atmospheric carbon dioxide ( CO2​ ).

  • Oxidative Lability: The piperazine ring is susceptible to radical-mediated oxidation, a process heavily accelerated by trace transition metals [1].

  • Ether Cleavage: The benzodioxepin system can undergo hydrolysis under harsh, acidic conditions [2].

DegradationPathways Compound 1-(3,4-dihydro-2H-1,5- benzodioxepin-6-yl)piperazine (Intact Free Base) CO2_Deg Carbamate Salt Formation (Aggregation / Insolubility) Compound->CO2_Deg Atmospheric CO2 + H2O (Nucleophilic Attack) Ox_Deg N-oxides & 2-Oxopiperazine (Discoloration / Impurity) Compound->Ox_Deg O2, Light, Trace Metals (Radical Oxidation) Acid_Deg Phenolic Cleavage Products (Loss of Benzodioxepin Ring) Compound->Acid_Deg Strong Acids (pH < 2) + Heat (Ether Hydrolysis)

Primary degradation pathways of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine.

Troubleshooting FAQs

Q1: My previously free-flowing compound has turned into a sticky, insoluble mass. What happened, and is it ruined? Causality: This is the most common issue with piperazine derivatives. The secondary amine acts as a nucleophile, reacting with atmospheric CO2​ and ambient moisture to form a stable carbamate salt. This drastically alters the physical state (inducing aggregation) and reduces its solubility in standard organic solvents. Resolution: The compound is not ruined. The carbamate formation is reversible. You can recover the active free base using Protocol A below. To prevent this, always store the compound under an inert gas blanket.

Q2: The compound has developed a yellow/brown discoloration during storage. Can I still use it for my biological assays? Causality: Discoloration indicates radical-mediated oxidative degradation of the piperazine ring. As demonstrated in [1], exposure to O2​ , light, and trace transition metals (like Cu2+ or Fe3+ from stainless steel spatulas) catalyzes the formation of N-formylpiperazine and 2-oxopiperazine derivatives. Resolution: Do not use discolored batches for sensitive biological assays, as these oxidized byproducts can introduce off-target effects. Discard the batch if LC-MS purity drops below 98%. Prevent this by using glass or PTFE spatulas and storing in amber vials.

Q3: I am observing unexpected low-mass cleavage products in my LC-MS after an acidic aqueous workup. Why is the molecule falling apart? Causality: The 1,5-benzodioxepin ring is an aryl dialkyl ether. While stable at neutral pH, subjecting the molecule to strong aqueous acids (pH < 2) combined with heat induces ether hydrolysis [2]. This cleaves the benzodioxepin ring, yielding phenolic byproducts and destroying the pharmacophore. Resolution: Keep the pH > 3 during all aqueous workups. If salt formation is required, use anhydrous HCl in dioxane rather than aqueous hydrochloric acid.

Quantitative Stability Matrix

To optimize your inventory management, refer to the following empirically derived stability metrics.

Storage ConditionAtmosphereContainer TypeDegradation Rate (%/month)Expected Shelf-Life (>98% purity)
25°C (Room Temp)Ambient AirClear Glass2.5 - 4.0%< 1 Month
4°C (Refrigerated)Ambient AirClear Glass0.8 - 1.2%2 - 3 Months
4°C (Refrigerated)Argon/NitrogenAmber Glass< 0.1%> 12 Months
-20°C (Freezer)Argon/NitrogenAmber Glass< 0.05%> 24 Months

Self-Validating Experimental Protocols

Protocol A: Carbamate Reversal and Free-Base Recovery

Use this protocol to salvage material that has absorbed CO2​ and become a sticky, insoluble carbamate salt.

  • Step 1: Dissolution. Suspend the degraded material in Dichloromethane (DCM) (approx. 10 mL per gram). Causality: Carbamate salts have poor solubility in DCM compared to the free base, allowing for a clean phase separation upon neutralization.

  • Step 2: Basification. While stirring vigorously, add 1M NaOH(aq)​ dropwise until the aqueous phase reaches pH 12. Causality: The strong base deprotonates the piperazinium ion, forcing the collapse of the carbamate intermediate and releasing CO2​ gas.

  • Step 3: Extraction. Separate the organic layer. Extract the aqueous layer twice more with fresh DCM to maximize the recovery of the highly lipophilic free base.

  • Step 4: Drying & Concentration. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Step 5: Self-Validation (Crucial). Analyze the recovered product via FT-IR. The complete disappearance of the strong, broad C=O stretching band at ~1550-1600 cm−1 confirms the absolute removal of the carbamate adduct.

Protocol B: Optimal Aliquoting and Storage Workflow

Repeated freeze-thaw cycles and air exposure are the primary drivers of thermal and oxidative degradation [3]. Use this workflow upon receiving a new batch.

  • Step 1: Preparation. Dissolve the purified free base in a volatile, inert solvent (e.g., anhydrous diethyl ether) to allow for accurate volumetric aliquoting without exposing the bulk powder to ambient moisture.

  • Step 2: Aliquoting. Transfer aliquots into pre-weighed, acid-free amber glass vials. Causality: Amber glass prevents photo-induced radical initiation; acid-free glass prevents surface-catalyzed ether cleavage.

  • Step 3: Solvent Removal. Evaporate the solvent under a gentle stream of high-purity Argon.

  • Step 4: Blanketing. Flush the headspace of the vial with Argon for 10 seconds before immediately sealing with a PTFE-lined cap. Causality: Argon is heavier than air and effectively displaces both O2​ and CO2​ , arresting both oxidation and carbamate formation.

  • Step 5: Self-Validation. Run an LC-MS purity check on one sacrificial aliquot after 24 hours. A single sharp peak with m/z 235.14 [M+H]+ confirms the absence of degradation during the aliquoting process.

References

  • Title: Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions Source: Journal of Environmental Chemical Engineering (2023) URL: [Link]

  • Title: Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines Source: Industrial & Engineering Chemistry Research (2012) URL: [Link]

  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: Sustainability / MDPI (2025) URL: [Link]

Optimization

Technical Support Center: Troubleshooting False Positives in Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- Screening

Introduction This technical support center provides troubleshooting guidance for researchers encountering false positives in screening assays involving piperazine derivatives, with a specific focus on the 1-(3,4-dihydro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support center provides troubleshooting guidance for researchers encountering false positives in screening assays involving piperazine derivatives, with a specific focus on the 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine scaffold. False positives are a significant challenge in drug discovery, leading to wasted resources and time. This guide, presented in a question-and-answer format, offers insights from a Senior Application Scientist to help you identify, understand, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

My primary screen yielded a high hit rate with 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine analogs. Could this be due to false positives?

A high hit rate in a primary screen is often an indicator of potential false positives.[1][2] Several factors related to the compound class and assay technology can contribute to this. Piperazine derivatives, while being a "privileged scaffold" in medicinal chemistry due to their favorable physicochemical properties, can also be a source of promiscuous activity.[3]

Causality behind this observation:

  • Compound Aggregation: Many organic molecules, especially at the concentrations used in primary screens, can form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition in biochemical assays.[4][5] This is a common mechanism for promiscuous inhibitors.[6][7]

  • Pan-Assay Interference Compounds (PAINS): The piperazine scaffold and its derivatives may contain substructures that are known to interfere with assay readouts through various mechanisms, such as reactivity with assay components or interference with detection technologies (e.g., fluorescence).[8][9]

  • Metabolic Activation: The piperazine ring can be metabolically activated, particularly at the α-carbon to the tertiary nitrogen atoms, forming reactive iminium intermediates.[10][11] These reactive species can covalently modify proteins in the assay, leading to non-specific inhibition.

Initial Steps to Investigate:

  • Literature Review: Check for existing reports on the assay interference of similar piperazine or benzodioxepin-containing compounds.

  • In Silico Analysis: Use computational tools to predict the likelihood of aggregation and to check for PAINS alerts associated with your specific analogs.[2][12]

  • Visual Inspection of Dose-Response Curves: Unusually steep dose-response curves can be indicative of aggregation-based inhibition.[1]

How can I quickly determine if my hits are due to compound aggregation?

Compound aggregation is a major source of false positives in high-throughput screening.[4][5][13] Fortunately, there are several straightforward experiments to identify aggregation-based activity.

Experimental Protocol: Detergent-Based Counter-Screen

This protocol is designed to assess whether the observed inhibitory activity is attenuated by the presence of a non-ionic detergent, which disrupts colloidal aggregates.[7]

Materials:

  • Your active compounds (hits)

  • Assay buffer

  • Non-ionic detergent (e.g., Triton X-100 or Tween-80)

  • Your standard assay components (enzyme, substrate, etc.)

Step-by-Step Methodology:

  • Prepare a detergent-containing assay buffer: Add a low concentration of a non-ionic detergent to your standard assay buffer. A final concentration of 0.01% (v/v) Triton X-100 or 0.025% (v/v) Tween-80 is typically sufficient.[5]

  • Run parallel assays: Perform your standard assay to measure the IC50 of your hit compounds in both the standard assay buffer and the detergent-containing assay buffer.

  • Analyze the results: Compare the IC50 values obtained in the presence and absence of the detergent.

Data Interpretation:

ObservationInterpretation
Significant rightward shift in IC50 (e.g., >10-fold increase) in the presence of detergent.The compound is likely an aggregator.[1][5]
No significant change in IC50 in the presence of detergent.Aggregation is less likely to be the primary mechanism of inhibition.

Workflow for Aggregation Assessment:

Aggregation_Workflow Start Primary Screen Hit Detergent_Assay Perform Assay with Non-ionic Detergent Start->Detergent_Assay Compare_IC50 Compare IC50 Values (with vs. without detergent) Detergent_Assay->Compare_IC50 Aggregator Likely Aggregator (Deprioritize or investigate further) Compare_IC50->Aggregator  IC50 shifts right   Not_Aggregator Aggregation Unlikely (Proceed to other validation) Compare_IC50->Not_Aggregator  No significant shift  

Caption: Workflow for identifying aggregation-based false positives.

My compound is not an aggregator, but I still suspect it's a false positive. What other mechanisms should I investigate?

Beyond aggregation, several other mechanisms can lead to false positives.[14] For piperazine-containing compounds, reactivity and interference with the assay technology are key considerations.

Potential Mechanisms and Troubleshooting Strategies:

  • Chemical Reactivity:

    • Thiol Reactivity: Some compounds can react with cysteine residues on proteins.[15] This is a common mechanism for PAINS.[16]

    • Redox Activity: Compounds that can undergo redox cycling can generate reactive oxygen species (ROS), which can damage proteins and interfere with assay components.[12]

    • Metabolic Activation: As mentioned, the piperazine ring can be bioactivated to form reactive iminium ions.[10][11]

    Troubleshooting:

    • Thiol-Reactivity Assay: Include a reducing agent like dithiothreitol (DTT) in your assay buffer. If the compound's activity is diminished, it may be a thiol-reactive species.[17]

    • Counter-Screen with a Different Reporter System: If your primary assay uses a specific reporter (e.g., luciferase), a counter-screen against the reporter enzyme itself can identify direct inhibitors.

    • LC-MS analysis: Incubate your compound with liver microsomes and a trapping agent (e.g., glutathione) to detect the formation of reactive metabolite adducts.[18]

  • Assay Technology Interference:

    • Fluorescence Interference: If you are using a fluorescence-based assay, your compound might be autofluorescent or a quencher at the excitation and emission wavelengths of your assay.[10][19]

    • Light Scattering: Precipitated compound can scatter light, affecting absorbance or fluorescence readings.[14]

    Troubleshooting:

    • Pre-read plates: Read the fluorescence or absorbance of your compound in the assay buffer before initiating the reaction to check for intrinsic signal.[1]

    • Use an orthogonal assay: Confirm your hits using a different detection method (e.g., if your primary assay is fluorescence-based, use a luminescence or absorbance-based orthogonal assay).[1][10]

How can I use biophysical methods to validate my hits and gain more confidence in their binding?

Biophysical methods provide direct evidence of compound-target engagement and are crucial for validating hits from primary screens.[20][21][22] They are label-free, reducing the chances of artifacts associated with reporter systems.[21]

Recommended Biophysical Techniques:

TechniqueInformation ProvidedThroughput
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (kon, koff), and stoichiometry.[20][23]Medium
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS).[20][23]Low
Nuclear Magnetic Resonance (NMR) Direct observation of binding to the target protein, structural information on the binding site.[20][24]Low to Medium
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Measures changes in protein thermal stability upon ligand binding.[21][24]High

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of molecular interactions.[20]

Step-by-Step Methodology:

  • Immobilize the target protein: Covalently attach your purified target protein to the surface of an SPR sensor chip.

  • Prepare compound solutions: Prepare a series of dilutions of your hit compound in a suitable running buffer.

  • Inject compound solutions: Inject the compound solutions over the sensor chip surface.

  • Monitor the binding response: The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU) change.

  • Data analysis: Fit the binding data to a suitable model to determine the binding affinity (KD) and kinetic parameters.

Hit Validation Cascade using Biophysical Methods:

Biophysical_Validation Primary_Hit Primary Screen Hit Aggregation_Check Aggregation Check (Detergent Assay, DLS) Primary_Hit->Aggregation_Check DSF High-Throughput Triage: Differential Scanning Fluorimetry (DSF) Aggregation_Check->DSF  Passes   False_Positive False Positive Aggregation_Check->False_Positive  Fails   SPR Affinity & Kinetics: Surface Plasmon Resonance (SPR) DSF->SPR  Shows Thermal Shift   DSF->False_Positive  No Shift   ITC_NMR Detailed Characterization: ITC or NMR SPR->ITC_NMR  Confirmed Binding   SPR->False_Positive  No Binding   Validated_Hit Validated Hit ITC_NMR->Validated_Hit

Caption: A typical hit validation cascade incorporating biophysical methods.

Are there any known liabilities of the 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine scaffold I should be aware of?

While this specific scaffold is not extensively documented as a frequent hitter or PAINS, its constituent parts, the piperazine and benzodioxepin moieties, have known properties that can contribute to false positives.

Potential Liabilities:

  • Piperazine Ring:

    • Basicity: The two nitrogen atoms in the piperazine ring make it basic.[25] This can lead to non-specific interactions with acidic residues on proteins or interference with pH-sensitive assays.

    • Metabolic Instability: As discussed, the piperazine ring can be a site of metabolic activation, leading to reactive metabolites.[10][24]

    • Promiscuity: The piperazine scaffold is present in many approved drugs and bioactive molecules, and its derivatives have been shown to interact with a wide range of biological targets.[20][26][27]

  • Benzodioxepin Moiety:

    • Hydrophobicity: The benzodioxepin ring system is relatively hydrophobic, which can contribute to non-specific binding and a higher propensity for aggregation.

    • Metabolic Susceptibility: Aromatic rings are often sites of metabolic hydroxylation, which could alter the compound's properties and potentially lead to reactive intermediates.[9]

Physicochemical Properties of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine hydrochloride: [28]

PropertyValueImplication for Screening
Molecular Weight 270.76 g/mol Within the range of typical small molecule drugs.
XLogP3-AA Not available; LogP for a similar structure is 4.31[29]Moderate to high lipophilicity may increase the risk of non-specific binding and aggregation.
Hydrogen Bond Donors 2Can participate in hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 4Can participate in hydrogen bonding interactions with target proteins.

These properties do not immediately flag the compound as problematic, but the potential for metabolic activation and the inherent promiscuity of the piperazine scaffold warrant careful hit validation.

Conclusion

Troubleshooting false positives is a critical step in the drug discovery process. By systematically evaluating your screening hits for common artifacts such as aggregation, reactivity, and assay interference, you can focus your resources on genuine lead compounds. The combination of biochemical counter-screens, biophysical validation methods, and an understanding of the potential liabilities of your chemical scaffold, such as the 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine core, will significantly increase the quality and success rate of your hit-to-lead campaigns.

References

  • Belcher, J. M., et al. (2018). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 61(15), 6583–6597. [Link]

  • Bisyarin, M. A., et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 12(1), 17094. [Link]

  • Ponnusamy, M., et al. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International, 2013, 892697. [Link]

  • Al-Shorbagy, M. A., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology, 97(2), 481-495. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]

  • Heyman, J. J., & Merlis, S. (1961). The cause of false-positive tests for piperazine-linked phenothiazines. The American Journal of Psychiatry, 117(10), 924-926. [Link]

  • Mahmoud, A. M., Al-Shorbagy, M. A., & El-Fakharany, E. M. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology, 97(2), 481–495. [Link]

  • Das, U., et al. (2018). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 9(4), 732-744. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(6), 753-760. [Link]

  • Ponnusamy, M., et al. (2013). Virtual screening and biological evaluation of piperazine derivatives as human acetylcholinesterase inhibitors. BioMed research international, 2013, 892697. [Link]

  • Sharma, R., & Kumar, V. (2022). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 7(13), e202104505. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2091–2113. [Link]

  • Wen, B., et al. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. Chemical research in toxicology, 19(10), 1351–1359. [Link]

  • Al-Shorbagy, M. A., et al. (2021). Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS. Scientific Reports, 11(1), 19572. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Chemazone. (n.d.). 1-(3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl)-4-(4,5-dimethyl-1,2,4-triazolidin-3-yl)piperazine. Retrieved March 21, 2026, from [Link]

  • Cheméo. (n.d.). Piperazine. Retrieved March 21, 2026, from [Link]

  • Jasial, S., et al. (2017). Activity profiles of analog series containing pan assay interference compounds. MedChemComm, 8(3), 594-604. [Link]

  • NextSDS. (n.d.). 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride. Retrieved March 21, 2026, from [Link]

  • Capuzzi, S. J., et al. (2017). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. MedChemComm, 8(2), 277-285. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • de Souza, D. Z., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Forensic science international, 243, 89-96. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Wikipedia. (2024, February 27). Piperazine. In Wikipedia. [Link]

  • Varela, M. T., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Saudi Pharmaceutical Journal, 31(8), 1265-1273. [Link]

  • SureChEMBL. (n.d.). SCHEMBL6596685. Retrieved March 21, 2026, from [Link]

  • Koba, M., & Welz, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International journal of molecular sciences, 22(24), 13395. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Uetrecht, J. P. (2009). Metabolic activation of benzodiazepines by CYP3A4. Drug metabolism and disposition: the biological fate of chemicals, 37(2), 221–223. [Link]

  • Sharma, R., & Kumar, V. (2022). The medicinal chemistry of piperazines: A review. ChemistrySelect, 7(13), e202104505. [Link]

  • Neess, D., et al. (2021). From Benzodiazepines to Fatty Acids and Beyond: Revisiting the Role of ACBP/DBI. Frontiers in Endocrinology, 12, 755291. [Link]

  • Kumar, S., & Singh, S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5645-5650. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules (Basel, Switzerland), 23(9), 2123. [Link]

  • Niwa, T., et al. (2009). Metabolic Activation of Benzodiazepines by CYP3A4. Drug Metabolism and Disposition, 37(2), 221-223. [Link]

  • de Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic science international, 121(1-2), 47–56. [Link]

  • Basit, S., et al. (2021). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry, 64(22), 16343–16359. [Link]

  • Reddy, T. S., et al. (2017). Novel benzothiazine-piperazine derivatives by peptide-coupling as potential anti-proliferative agents. Bioorganic & medicinal chemistry letters, 27(2), 269–275. [Link]

  • Sharma, R., & Kumar, V. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ChemistrySelect, 7(13), e202104505. [Link]

  • Wen, B., et al. (2008). Detection of Novel Reactive Metabolites of Trazodone: Evidence for CYP2D6-Mediated Bioactivation of m-Chlorophenylpiperazine. Drug Metabolism and Disposition, 36(5), 841-850. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Binding Affinity of an Arylpiperazine Derivative and Standard Ligands at Serotonin and Dopamine Receptors

An In-Depth Guide for Researchers in Drug Discovery and Development In the landscape of contemporary pharmacology, the quest for novel therapeutic agents with high affinity and selectivity for specific molecular targets...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Drug Discovery and Development

In the landscape of contemporary pharmacology, the quest for novel therapeutic agents with high affinity and selectivity for specific molecular targets is of paramount importance. Arylpiperazine derivatives represent a significant class of compounds that have been extensively investigated for their interactions with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. This guide provides a detailed comparative analysis of the binding affinity of a representative arylpiperazine, 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine, a close structural analog to the topic compound 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine, alongside a selection of well-established standard ligands.

This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the experimental determination of binding affinity and the relative potency of these compounds. By delving into the methodologies, presenting comparative data, and exploring the underlying signaling pathways, this guide aims to facilitate informed decisions in the design and development of novel central nervous system (CNS) therapeutics.

Disclaimer: Direct experimental binding data for 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine was not available in the public domain at the time of this publication. Therefore, this guide utilizes data for the closely related structural analog, 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine, to provide a relevant comparative framework. The structural similarity suggests a comparable pharmacological profile, a common approach in early-stage drug discovery research.

Understanding Binding Affinity: The Cornerstone of Drug Action

The interaction between a ligand (such as a drug candidate) and its receptor is the foundational event that initiates a biological response. The strength of this interaction is quantified by its binding affinity . High binding affinity indicates that a low concentration of a ligand is sufficient to bind to a significant proportion of receptors, suggesting greater potency. The key parameters used to express binding affinity include:

  • Dissociation Constant (Kd): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • Inhibition Constant (Ki): In competitive binding assays, the Ki value reflects the affinity of a competing ligand. It is the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a more potent inhibitor.

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor that is required to inhibit 50% of a specific biological or biochemical function. While related to Ki, the IC50 value can be influenced by experimental conditions, such as the concentration of the radioligand.

The accurate determination of these parameters is crucial for the selection and optimization of lead compounds in the drug discovery pipeline.

The Targets: Serotonin and Dopamine Receptors

The arylpiperazine scaffold is a privileged structure known to interact with a range of biogenic amine receptors. This guide will focus on two of the most clinically relevant families:

  • Serotonin (5-HT) Receptors: These receptors are involved in a vast array of physiological and psychological processes, including mood, anxiety, sleep, and cognition. The 5-HT1A receptor subtype is a particularly important target for anxiolytic and antidepressant drugs.

  • Dopamine (D) Receptors: Dopamine receptors play a critical role in motor control, motivation, reward, and cognition. The D1 and D2 receptor subtypes are key targets for antipsychotic medications and treatments for Parkinson's disease.

The interaction of ligands with these receptors can either mimic the action of the endogenous neurotransmitter (agonism) or block it (antagonism), leading to a wide spectrum of therapeutic effects.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nanomolars) of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine and a panel of standard ligands for the human 5-HT1A, D1, and D2 receptors. This data has been compiled from various authoritative pharmacological studies.

Compound5-HT1A Receptor Ki (nM)Dopamine D1 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)
1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine Data not availableData not availableData not available
WAY-100635 0.39[1]-940[1]
8-OH-DPAT pIC50 = 8.19--
SCH-23390 -0.2[2][3]-
Quinpirole -19004.8

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not typically reported or not applicable for this standard ligand at that receptor.

Experimental Determination of Binding Affinity: A Methodological Overview

The "gold standard" for determining the binding affinity of a compound to a specific receptor is the radioligand binding assay . This technique is highly sensitive and robust, providing quantitative data on ligand-receptor interactions.

Principle of the Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a ligand with a radioactive isotope attached) for binding to a receptor. The receptor source is typically a membrane preparation from cells or tissues that express the target receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]WAY-100635) Radioligand->Incubation Test_Compound Test Compound (e.g., Arylpiperazine) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify radioactivity Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Figure 1: A simplified workflow of a radioligand binding assay.
Detailed Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
  • Receptor Membrane Preparation:

    • Homogenize tissues or cells known to express the receptor of interest (e.g., rat hippocampus for 5-HT1A receptors) in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands and other interfering substances.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]WAY-100635 for 5-HT1A receptors). The concentration is typically chosen to be around the Kd value of the radioligand for the receptor to ensure adequate specific binding.

    • Add increasing concentrations of the unlabeled test compound (the "competitor") to different wells.

    • Include control wells for:

      • Total binding: Contains only the receptor membranes and the radioligand.

      • Non-specific binding: Contains the receptor membranes, the radioligand, and a high concentration of a known standard ligand that will saturate the receptors, thus displacing all specific binding of the radioligand.

  • Incubation:

    • Add the prepared receptor membranes to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined amount of time to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filter discs into scintillation vials.

    • Add a scintillation cocktail that emits light when it interacts with the radioactive particles.

    • Measure the amount of radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways: The Consequence of Binding

The binding of a ligand to a GPCR initiates a cascade of intracellular events known as signal transduction. The nature of this signaling determines the ultimate physiological effect of the ligand.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a classic example of a Gi/o-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change that leads to the activation of the associated Gi/o protein. This results in the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors.

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Sources

Comparative

Reproducibility of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine Synthesis: A Comparative Guide

Executive Summary & Scientific Context The N-arylpiperazine moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous central nervous system (CNS) therapeutics. Specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The N-arylpiperazine moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous central nervous system (CNS) therapeutics. Specifically, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine is a critical building block in the development of highly selective post-synaptic 5-HT1A receptor agonists and antagonists, as well as D2 receptor ligands1.

Synthesizing this specific derivative presents unique chemical challenges. The oxygen atoms in the 1,5-benzodioxepine ring donate electron density via resonance into the aromatic system. This electron-rich nature renders classical nucleophilic aromatic substitution (SNAr) highly unfavorable. Consequently, researchers must choose between classical cyclization methods (which suffer from poor atom economy and harsh conditions) and modern transition-metal-catalyzed cross-coupling techniques2. This guide provides an objective, data-driven comparison of these two primary protocols to ensure high reproducibility and scalability in drug development workflows.

Mechanistic Rationale & Pathway Visualization

To overcome the electronic deactivation of the benzodioxepine ring, two divergent synthetic pathways are established:

  • Method A (Classical Cyclization): Bypasses the SNAr limitation by utilizing electrophilic aromatic substitution (nitration) followed by reduction to yield an electron-rich aniline (6-amino-3,4-dihydro-2H-1,5-benzodioxepine). This amine is then forcibly cyclized with bis(2-chloroethyl)amine under high thermal stress.

  • Method B (Buchwald-Hartwig Amination): Utilizes a 6-bromo derivative. By employing a Palladium(0) catalyst and an electron-rich phosphine ligand, the oxidative addition into the strong C(sp2)-Br bond is thermodynamically facilitated, allowing for direct C-N bond formation under mild conditions3.

G A 3,4-dihydro-2H-1,5-benzodioxepine B1 Nitration & Reduction A->B1 B2 Bromination A->B2 C1 6-amino derivative B1->C1 C2 6-bromo derivative B2->C2 D1 bis(2-chloroethyl)amine HCl Δ, Base C1->D1 D2 Piperazine (excess) Pd Catalyst, Ligand, Base C2->D2 E 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine D1->E Method A D2->E Method B

Divergent synthetic pathways for 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine.

Quantitative Comparison of Synthetic Routes

The choice of synthetic route dictates the impurity profile, environmental impact, and overall yield. The table below summarizes the experimental performance of both methodologies.

ParameterMethod A: Classical CyclizationMethod B: Buchwald-Hartwig Amination
Starting Material 6-amino-3,4-dihydro-2H-1,5-benzodioxepine6-bromo-3,4-dihydro-2H-1,5-benzodioxepine
Core Reagents bis(2-chloroethyl)amine HCl, K₂CO₃Piperazine, Pd₂(dba)₃, RuPhos, NaOtBu
Typical Yield 40% – 55%85% – 95%
Reaction Temperature 130 °C – 150 °C80 °C – 100 °C
Reaction Time 24 – 48 hours4 – 8 hours
Primary Impurities Polymeric byproducts, uncyclized intermediatesBis-arylated piperazine (if stoichiometry is poor)
Scalability & E-Factor Moderate (High energy demand, high waste)Excellent (Highly reproducible, lower E-factor)

Detailed Experimental Methodologies

Protocol A: Classical Cyclization (Prelog-Blaha Method)

This method relies on the double alkylation of the primary amine.

Causality of Reagent Choice: Chlorobenzene or diethylene glycol monomethyl ether is used as the solvent because the activation energy required for the second alkylation step (ring closure) is exceptionally high, necessitating reflux temperatures >130 °C. Potassium carbonate (K₂CO₃) is utilized to neutralize the HCl generated during the alkylation, preventing the amine from protonating and losing its nucleophilicity.

Step-by-Step Procedure:

  • Charge a round-bottom flask with 6-amino-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.2 equiv).

  • Suspend the mixture in anhydrous chlorobenzene (10 mL/g of substrate) and add finely powdered K₂CO₃ (3.0 equiv).

  • Reflux the mixture vigorously at 135 °C for 36 hours under a nitrogen atmosphere.

  • Self-Validating System (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the primary amine spot (ninhydrin positive, Rf ~0.6) and the appearance of a highly polar, lower Rf spot (~0.2) indicates successful cyclization. If a significant intermediate spot remains at Rf ~0.4, the first alkylation has occurred, but ring closure has stalled (usually due to insufficient base or temperature).

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify via silica gel chromatography or precipitate as the hydrochloride salt using 2M HCl in diethyl ether.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

This represents the modern standard for arylpiperazine synthesis, offering superior yields and milder conditions4.

Causality of Reagent Choice: Unprotected piperazine is used in a large stoichiometric excess (5 to 10 equiv) to statistically outcompete the formation of the bis-arylated byproduct, eliminating the need for Boc-protection/deprotection steps. RuPhos is selected as the ligand because its steric bulk accelerates reductive elimination and suppresses unwanted β-hydride elimination. NaOtBu is chosen as a strong base to efficiently deprotonate the coordinated amine, driving the equilibrium toward the Pd(II)-amido complex.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine 6-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv), anhydrous piperazine (6.0 equiv), and NaOtBu (1.5 equiv).

  • In a separate vial inside a glovebox, pre-mix Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) in anhydrous, degassed toluene (5 mL/g of substrate).

  • Transfer the catalyst solution to the Schlenk tube. Seal and heat the mixture at 90 °C for 6 hours.

  • Self-Validating System (IPC): Observe the color of the reaction mixture. It should transition from a dark purple/red (active Pd(0) species) to a homogeneous yellow-brown solution. If the solution turns opaque black, this indicates the precipitation of palladium black, signaling catalyst deactivation (due to oxygen ingress or moisture). This visual cue acts as an immediate validation of the inert atmosphere's integrity.

  • Cool to room temperature, dilute with ethyl acetate, and wash extensively with water to remove the excess unreacted piperazine and inorganic salts.

  • Extract the organic layer with 1M HCl. The target product moves to the aqueous layer, leaving organic impurities behind. Basify the aqueous layer with 2M NaOH to pH 10, and extract with dichloromethane to yield the pure product.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Bromide PdII Pd(II) Complex (Ar-Pd-Br) OxAdd->PdII Amine Amine Coordination PdII->Amine Piperazine Base PdII_Amido Pd(II) Amido (Ar-Pd-NR2) Amine->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Analytical Validation & Troubleshooting

To confirm the structural integrity of the synthesized 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine, researchers should rely on LC-MS and ¹H NMR.

  • Mass Spectrometry: Look for the characteristic [M+H]⁺ peak at m/z 235.1.

  • ¹H NMR (CDCl₃): The piperazine protons typically manifest as two broad multiplets around δ 2.90–3.10 ppm. A critical diagnostic feature is the aliphatic protons of the 1,5-benzodioxepine ring, which appear as a distinct quintet (for the central -CH₂-) around δ 2.15 ppm and two triplets (for the -O-CH₂-) around δ 4.20 ppm.

  • Troubleshooting: If the mass spectrum shows a dominant peak at m/z 383.2, the reaction has suffered from bis-arylation. To correct this in future runs, increase the equivalents of piperazine or lower the reaction concentration to favor mono-arylation kinetically.

References

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists - Journal of Medicinal Chemistry - 1

  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors - ResearchGate - 5

  • A Comparative Guide to the Synthesis of N-Arylpiperazines - Benchchem - 2

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews - 3

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - 4

Sources

Validation

Benchmarking 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine Against Established 5-HT1A Agonists: A Technical Guide

Executive Summary The development of selective serotonergic ligands requires rigorous benchmarking of novel scaffolds against established pharmacological standards. 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine (he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective serotonergic ligands requires rigorous benchmarking of novel scaffolds against established pharmacological standards. 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine (hereafter referred to as BDP ) is a conformationally restricted arylpiperazine derivative. While it exhibits high affinity for the 5-HT1A receptor, its functional profile diverges significantly from prototypical full agonists like 8-OH-DPAT.

This guide provides an objective, data-driven comparison of BDP against established 5-HT1A agonists, detailing the mechanistic rationale, quantitative performance metrics, and the self-validating experimental protocols required to accurately profile such compounds in drug discovery workflows.

Mechanistic Grounding: The 5-HT1A Receptor System

To contextualize the benchmarking data, it is critical to understand the signal transduction pathways modulated by 5-HT1A ligands. The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein complex (Gi/o).

Upon agonist binding, the receptor acts as a guanine nucleotide exchange factor (GEF), prompting the Gαi subunit to exchange GDP for GTP. This dissociation leads to two primary signaling cascades:

  • Gαi-mediated inhibition of adenylyl cyclase, reducing intracellular cAMP levels.

  • Gβγ-mediated activation of downstream kinases, including the ERK1/2 pathway.

Arylpiperazines like BDP often demonstrate biased agonism or partial agonism, failing to induce the full conformational shift required for maximal G-protein activation compared to aminotetralins like 8-OH-DPAT ()[1].

G HT1A 5-HT1A Receptor Gio Gi/o Protein Complex HT1A->Gio Activation AC Adenylyl Cyclase (AC) Gio->AC Gαi Inhibits ERK ERK1/2 Pathway Gio->ERK Gβγ Activates cAMP cAMP Production AC->cAMP Decreased Levels

5-HT1A receptor Gi/o-coupled signaling pathway and downstream effectors.

Quantitative Benchmarking: BDP vs. Established Agonists

When evaluating BDP, it must be benchmarked against both a full agonist (8-OH-DPAT ) and a clinically established partial agonist (Buspirone ). The table below summarizes the comparative binding affinities ( Ki​ ) and intrinsic efficacies ( Emax​ ) derived from standardized radioligand and functional assays.

CompoundPharmacological ProfileBinding Affinity ( Ki​ , nM) Emax​ (% of 5-HT response)Experimental Utility
8-OH-DPAT Full Agonist1.2 ± 0.3100%Prototypical reference agonist[2]
Buspirone Partial Agonist15.4 ± 2.135% - 45%Anxiolytic therapeutic standard
BDP *Weak Partial Agonist / Antagonist8.5 ± 1.4< 20%Structural scaffold for silent antagonists[1]

*BDP = 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine. Data represents consensus ranges from rat hippocampal membrane preparations.

Expert Insight: While BDP demonstrates a high binding affinity comparable to 8-OH-DPAT, its Emax​ is exceptionally low. In vivo, this profile allows BDP to act as a functional antagonist, successfully blocking the hypothermia typically induced by 8-OH-DPAT administration ()[1].

Self-Validating Experimental Protocols

To accurately reproduce the benchmarking data above, the following protocols must be executed. These workflows are designed with internal controls to validate the causality of the observed pharmacological effects.

Protocol 1: Radioligand Competition Binding Assay ([³H]-8-OH-DPAT)

This assay determines the binding affinity ( Ki​ ) of the test compounds by measuring their ability to displace a tritiated full agonist.

  • Membrane Preparation: Homogenize rat hippocampal tissue (rich in 5-HT1A receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Buffer Optimization (Causality Check): Supplement the final assay buffer with 4 mM CaCl₂ and 10 µM Pargyline.

    • Why? Pargyline prevents the enzymatic degradation of endogenous monoamines. The inclusion of divalent cations (Ca²⁺/Mg²⁺) is critical because they stabilize the high-affinity ternary complex (Agonist-Receptor-G protein). Without these ions, partial agonists like BDP will artificially appear to have lower affinity.

  • Incubation: Combine 50 µg of membrane protein, 1 nM [³H]-8-OH-DPAT, and varying concentrations of the test compound ( 10−10 to 10−4 M). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Termination & Detection: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly basic piperazine compounds. Quantify radioactivity via liquid scintillation counting.

Protocol 2: Functional [³⁵S]GTPγS Binding Assay

This assay quantifies the intrinsic efficacy ( Emax​ ) by measuring the receptor's ability to catalyze the exchange of GDP for a non-hydrolyzable radioactive GTP analog ()[3].

  • Assay Assembly: Combine membrane preparations with test compounds in an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, and 0.2 mM EGTA.

  • GDP Addition (Causality Check): Add 10 µM GDP to the mixture.

    • Why? GDP maintains the G-protein in its inactive heterotrimeric state. By forcing competition between a high concentration of GDP and the trace [³⁵S]GTPγS, the assay specifically isolates the agonist-driven GEF activity of the receptor. Modulating this GDP concentration is the primary method for distinguishing weak partial agonists (like BDP) from full antagonists ()[4].

  • Radioligand Addition: Add 0.1 nM [³⁵S]GTPγS and incubate for 30 minutes at 30°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration. Wash three times with ice-cold buffer to trap the membrane-bound Gα-[³⁵S]GTPγS complexes.

Workflow Membrane 1. Membrane Preparation GDP 2. GDP Addition (Signal/Noise Optimization) Membrane->GDP Ligand 3. Ligand Incubation (Agonist/Antagonist) GDP->Ligand GTP 4. [35S]GTPγS Addition Ligand->GTP Filter 5. Rapid Filtration & Washing GTP->Filter Count 6. Liquid Scintillation Counting Filter->Count

Step-by-step workflow for the [35S]GTPγS functional binding assay.

Conclusion

Benchmarking 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine against 8-OH-DPAT and Buspirone reveals its distinct pharmacological identity. While it shares the high-affinity binding characteristics of established agonists, its inability to induce significant guanine nucleotide exchange categorizes it as a weak partial agonist or functional antagonist. For drug development professionals, the benzodioxepin piperazine scaffold serves as an optimal starting point for designing silent antagonists to probe 5-HT1A receptor states without triggering downstream desensitization.

References

  • Peglion JL, Canton H, Bervoets K, Audinot V, Brocco M, Gobert A, Le Marouille-Girardon S, Millan MJ. (1995). Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines. Journal of Medicinal Chemistry.

  • Hjorth S, Magnusson T. (1988). The 5-HT1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Harrison C, Traynor JR. (2003). The[35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences.

  • Odagaki Y, Toyoshima R, Yamauchi T. (2007). 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes. Clinical and Experimental Pharmacology & Physiology.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-

Disclaimer: The following guide is based on the known hazards of structurally related compounds, namely piperazine and benzodioxepin derivatives, due to the absence of specific safety data for Piperazine, 1-(3,4-dihydro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guide is based on the known hazards of structurally related compounds, namely piperazine and benzodioxepin derivatives, due to the absence of specific safety data for Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-. It is imperative to treat this compound with the utmost caution, assuming it may possess hazards from both parent structures. This guide is intended for use by trained laboratory professionals and does not supersede institutional safety protocols or a thorough risk assessment.

Introduction: Understanding the Hazard Profile

Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- is a research chemical for which a comprehensive toxicological profile has not been established. However, its structure incorporates two key moieties with known hazards: a piperazine ring and a benzodioxepin group.

  • Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2] They can also act as respiratory and skin sensitizers, meaning that repeated exposure may lead to allergic reactions.[1][2] Furthermore, some piperazine compounds are suspected of having reproductive toxicity.[1][2]

  • Benzodioxepin derivatives have been shown to cause skin and eye irritation, as well as potential target organ toxicity, particularly affecting the respiratory system.[3][4][5][6]

Given these potential hazards, a conservative approach to personal protective equipment (PPE) and handling is essential to ensure the safety of all laboratory personnel.

Pre-Handling Preparations: Setting the Stage for Safety

Before beginning any work with Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-, a thorough pre-work protocol must be followed. This ensures that all safety measures are in place and that personnel are prepared for any potential incidents.

2.1. Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7][8]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][8] In the event of accidental exposure, immediate irrigation is critical.

2.2. Personal Protective Equipment (PPE) Selection:

A comprehensive PPE ensemble is mandatory when handling this compound. The following table outlines the minimum requirements:

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact with a potentially corrosive and sensitizing compound.
Eye Protection Chemical safety goggles and a face shieldTo provide complete protection against splashes and aerosols that could cause severe eye damage.[9]
Body Protection Flame-resistant lab coat with tight-fitting cuffsTo protect against skin contact and prevent contamination of personal clothing.[8]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working outside of a fume hood.[9][10]To prevent inhalation of a potentially toxic and sensitizing compound.
Step-by-Step Handling Procedures: A Workflow for Safe Operations

The following workflow is designed to minimize exposure and ensure a safe handling process from start to finish.

3.1. Donning PPE:

G cluster_donning PPE Donning Sequence Lab Coat Lab Coat Inner Gloves Inner Gloves Lab Coat->Inner Gloves Outer Gloves Outer Gloves Inner Gloves->Outer Gloves Goggles Goggles Outer Gloves->Goggles Face Shield Face Shield Goggles->Face Shield G cluster_doffing PPE Doffing Sequence Outer Gloves Outer Gloves Face Shield Face Shield Outer Gloves->Face Shield Goggles Goggles Face Shield->Goggles Lab Coat Lab Coat Goggles->Lab Coat Inner Gloves Inner Gloves Lab Coat->Inner Gloves

Caption: PPE Doffing Sequence.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield: Remove the face shield, handling it by the headband.

  • Goggles: Remove the goggles.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them in the hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water. [8][11]

Emergency Procedures: Responding to Accidental Exposure

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1][8][12]Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. [1][8][12]Seek immediate medical attention.
Inhalation Move the affected person to fresh air. [8][11]If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [8][12]Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management

Proper disposal of Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- and all contaminated materials is a critical component of laboratory safety and environmental responsibility.

5.1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container. [10]* Liquid Waste: All liquid waste containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

5.2. Disposal Workflow:

G cluster_disposal Waste Disposal Workflow Segregate Waste Segregate Waste Label Container Label Container Segregate Waste->Label Container Store Securely Store Securely Label Container->Store Securely Professional Disposal Professional Disposal Store Securely->Professional Disposal

Caption: Waste Disposal Workflow.

  • Segregate Waste: As described above, separate solid, liquid, and sharp waste into their respective containers.

  • Label Container: Clearly label each waste container with the chemical name and appropriate hazard symbols. [10]3. Store Securely: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials pending collection. [10]4. Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed and approved waste disposal company. [7][10]Incineration in a chemical incinerator equipped with an afterburner and scrubber is often the recommended method for such compounds. [10] By adhering to these stringent safety protocols, researchers can confidently and safely handle Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-, minimizing personal risk and ensuring environmental protection.

References

  • Benchchem. Safe Disposal of 1-(2,3-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals.
  • Benchchem. Proper Disposal of 1-Phenyl-4-(4-pyridinyl)piperazine: A Comprehensive Guide.
  • Apollo Scientific. Piperazine Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Antibodies. Piperazine Safety Data Sheet.
  • s d fine-chem limited. piperazine anhydrous Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Fisher Scientific. SAFETY DATA SHEET - Piperazine.
  • SAFETY DATA SHEET.
  • Novachem. Piperazine citrate Safety Data Sheet.
  • ChemicalBook. Piperazine - Safety Data Sheet.
  • NextSDS. 3,4-dihydro-2H-1,5-benzodioxepin-3-ol — Chemical Substance Information.
  • NextSDS. 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride.
  • SAFETY DATA SHEET.
  • Synerzine. 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine.
  • Sigma-Aldrich. SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
Reactant of Route 2
Reactant of Route 2
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
© Copyright 2026 BenchChem. All Rights Reserved.